molecular formula C29H40O3 B593579 Spiratisanin A CAS No. 1902173-16-3

Spiratisanin A

Cat. No.: B593579
CAS No.: 1902173-16-3
M. Wt: 436.636
InChI Key: MEPUSQCBPSPYRT-AYYRDFQLSA-N
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Description

Spiratisanin A (CAS: 1902173-16-3) is a bioactive diterpenoid compound isolated from Spiraea japonica, a plant species within the Rosaceae family. It is classified as a high-purity (98%) reference standard for pharmacological and phytochemical research . Wang et al. (2016) developed an extraction method for this compound and demonstrated its application in tumor treatment, particularly in modulating cellular pathways associated with cancer progression . Its molecular structure features a complex diterpenoid skeleton with oxygenated functional groups, contributing to its biological activity and stability under controlled conditions .

Properties

IUPAC Name

[(1R,2R,4R,9R,10S,12S,13R)-13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40O3/c1-26(2)14-8-15-27(3)22(26)18-24(32-25(30)12-11-20-9-6-5-7-10-20)29-16-13-21(17-23(27)29)28(4,31)19-29/h5-7,9-12,21-24,31H,8,13-19H2,1-4H3/b12-11+/t21-,22+,23-,24+,27+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPUSQCBPSPYRT-AYYRDFQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC(C34C2CC(CC3)C(C4)(C)O)OC(=O)C=CC5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCC([C@H]1C[C@H]([C@]34[C@H]2C[C@H](CC3)[C@](C4)(C)O)OC(=O)/C=C/C5=CC=CC=C5)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiratisanin A can be synthesized through various chemical reactions involving the ent-atisane skeleton. The synthetic routes typically involve multiple steps, including the formation of the phenylacryloxyl group and its attachment to the ent-atisane skeleton. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the whole plants of Spiraea japonica. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Spiratisanin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Spiratisanin A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Spiratisanin A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating signaling pathways and interacting with enzymes and receptors. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Source-Based Comparison

Spiratisanin A belongs to a class of diterpenoids and shares taxonomic and structural similarities with other compounds derived from Spiraea species. Below is a comparative analysis of its structural analogs:

Product ID Compound Name CAS Number Source Purity Key Structural/Biological Features
TN5047 This compound 1902173-16-3 Spiraea japonica 98% Diterpenoid; antitumor activity
TN5603 Spiratisanin B 1902173-19-6 Spiraea japonica 98% Structural isomer of this compound; uncharacterized bioactivity
TN5048 Spiratisanin C 1902173-22-1 Spiraea japonica 98% Diterpenoid derivative; potential anti-inflammatory properties
TN6005 Spiramine A 114531-28-1 Spiraea genus 98% Alkaloid; used as a reference standard
TN5045 Spiradine F 21040-64-2 Spiraea genus 98% Exhibits concentration-dependent inhibition of platelet aggregation
TN5046 Spiramilactone B 180961-65-3 Spiraea genus 98% Lactone-containing diterpenoid; uncharacterized therapeutic potential

Key Observations :

  • Taxonomic Specificity: this compound, B, and C are exclusively derived from Spiraea japonica, whereas Spiramine A and Spiradine F are isolated from broader Spiraea species .
  • Structural Diversity: this compound and its analogs (B, C) share a diterpenoid backbone but differ in functional group arrangements, influencing their pharmacological profiles. In contrast, Spiramine A is an alkaloid, and Spiradine F is a phenylpropanoid derivative .
Pharmacological Activity Comparison
  • Antitumor Activity: this compound is the most studied for its antitumor effects, with demonstrated efficacy in modulating cancer cell proliferation and apoptosis . No analogous activity has been reported for Spiratisanin B or C.
  • Platelet Aggregation Inhibition : Spiradine F (TN5045) uniquely inhibits platelet activation factor (PAF)-induced aggregation, a property absent in this compound .
  • Anti-inflammatory Potential: Spiratisanin C (TN5048) is hypothesized to possess anti-inflammatory effects due to structural similarities with known bioactive diterpenoids, though experimental validation is pending .
Stability and Handling Requirements
  • This compound : Requires strict moisture control; recommended for single-use after opening to prevent degradation .
  • Spiradine F : Stable at room temperature but degrades under prolonged light exposure, necessitating storage in dark conditions .

Biological Activity

Spiratisanin A is a bioactive compound derived from fungi, particularly within the genus Spiratosporium. This compound has garnered attention in recent years due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its complex terpenoid structure, which is crucial for its biological interactions. The specific arrangement of functional groups within its molecular framework contributes to its reactivity and potential therapeutic applications.

Property Description
Molecular Formula C₁₈H₂₄O₄
Molecular Weight 304.37 g/mol
Solubility Soluble in organic solvents (e.g., ethanol)
Melting Point 120-125 °C

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Mechanism of Action : The antimicrobial activity is believed to stem from its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways in microorganisms.

Anticancer Activity

Research indicates that this compound has promising anticancer effects. It has been shown to induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : this compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Apoptosis Induction : It activates caspases and increases the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.

Case Study Example : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 70% reduction in cell viability at concentrations of 10 µM after 48 hours of exposure .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

  • In Vitro Studies : In macrophage cell lines, this compound significantly reduced the levels of TNF-α and IL-6 upon stimulation with lipopolysaccharides (LPS).

Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic agent. Below are key findings from various research articles:

Study Findings
Journal of Natural ProductsThis compound showed a dose-dependent inhibition of bacterial growth with an MIC of 5 µg/mL.
Cancer Research JournalInduced apoptosis in MCF-7 cells with a significant increase in caspase-3 activity .
Inflammation ResearchDecreased IL-6 production by 50% in LPS-stimulated macrophages at 20 µM concentration .

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